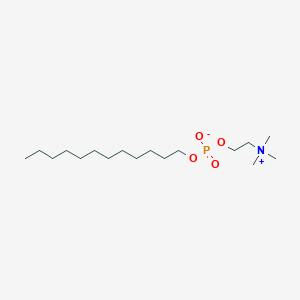

Dodecylphosphocholine

描述

phospholipase A2 inhibitor; RN refers to chloride

属性

IUPAC Name |

dodecyl 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H38NO4P/c1-5-6-7-8-9-10-11-12-13-14-16-21-23(19,20)22-17-15-18(2,3)4/h5-17H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBHFVMDLPTZDOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H38NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00952050 | |

| Record name | Dodecyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00952050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29557-51-5 | |

| Record name | Dodecylphosphocholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029557515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00952050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DODECYLPHOSPHOCHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5CF6282DD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Critical Micelle Concentration of Dodecylphosphocholine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dodecylphosphocholine (DPC), also known as Fos-Choline-12, is a zwitterionic detergent widely employed in membrane biochemistry and structural biology. Its unique properties make it an invaluable tool for solubilizing, stabilizing, and purifying membrane proteins for functional and structural studies, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] A key parameter governing the behavior of DPC in aqueous solutions is its Critical Micelle Concentration (CMC), the concentration at which individual detergent molecules (monomers) begin to self-assemble into larger aggregates known as micelles. This guide provides a comprehensive overview of the CMC of DPC, the experimental methods for its determination, and its relevance in various research applications.

Understanding this compound

DPC is an amphipathic molecule featuring a hydrophilic phosphocholine (B91661) headgroup and a 12-carbon hydrophobic alkyl chain.[2] This structure allows it to form stable, spherical micelles in aqueous solutions above its CMC.[4] These micelles create a membrane-mimetic environment that can effectively solubilize membrane proteins while often preserving their native-like conformations.[2] Beyond protein stabilization, DPC is utilized in studies of drug delivery systems, amyloid fibril formation, and the modulation of cellular permeability.[1][5][6]

Critical Micelle Concentration of DPC

The CMC of this compound is not a single, fixed value but is influenced by experimental conditions such as temperature, pH, ionic strength, and the presence of solutes in the buffer. The reported values typically fall within the range of 1.1 mM to 1.5 mM in pure water.

Summary of Reported CMC Values

| CMC (mM) | Experimental Conditions | Method of Determination | Source |

| ~1.5 | Water (H₂O) | Not specified | Cayman Chemical[1], Anatrace[7] |

| 1.1 | Not specified | Surface Tension / ³¹P NMR | Sigma-Aldrich[8], Benchchem[2] |

| 1.0 | Aqueous Solution | Not specified | ResearchGate[4] |

| 1.5 | Water | Isothermal Titration Calorimetry (ITC) | ResearchGate[4] |

| 0.91 | < 150 mM Lithium Chloride (LiCl) | Fluorimetry | ResearchGate[4] |

| 1.49 | Phosphate-Buffered Saline (PBS) | Not specified | ResearchGate[9] |

The presence of electrolytes, such as salts, can significantly affect the CMC of zwitterionic detergents like DPC. Increased ionic strength shields the charges on the polar headgroups, reducing repulsion and promoting micelle formation at a lower concentration.[4][9]

Experimental Protocols for CMC Determination

Several biophysical techniques are employed to determine the CMC of surfactants. These methods rely on detecting the sharp change in a specific physical property of the solution as the surfactant concentration crosses the CMC and micelles begin to form.

Surface Tension Measurement

This is a classic and widely used method for determining the CMC.[10][11]

Principle: Surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. As the surfactant concentration increases, the surface becomes saturated with monomers. Beyond the CMC, any added surfactant forms micelles in the bulk solution rather than further populating the interface, and the surface tension remains relatively constant. The CMC is identified as the concentration at the inflection point of a plot of surface tension versus the logarithm of the surfactant concentration.[10][11]

Detailed Methodology:

-

Solution Preparation: A series of solutions with varying concentrations of DPC in the desired buffer or solvent are prepared.

-

Measurement: The surface tension of each solution is measured using a tensiometer (e.g., using the du Noüy ring or Wilhelmy plate method). Temperature control is critical for accurate measurements.

-

Data Analysis: The measured surface tension (γ) is plotted against the logarithm of the DPC concentration (log C).

-

CMC Determination: The resulting plot typically shows two linear regions. The intersection of the regression lines drawn through these two regions corresponds to the CMC.[10][12]

Fluorescence Spectroscopy

This sensitive technique often utilizes a hydrophobic fluorescent probe, such as pyrene (B120774).

Principle: Pyrene has low solubility in water but preferentially partitions into the hydrophobic core of micelles. The fluorescence emission spectrum of pyrene is sensitive to the polarity of its microenvironment. In a polar aqueous environment (below the CMC), the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) is high. When micelles form, pyrene moves into the nonpolar micellar core, causing a significant decrease in the I₁/I₃ ratio. The CMC is determined from the inflection point of the I₁/I₃ ratio plotted against the surfactant concentration.

Detailed Methodology:

-

Probe Addition: A small, constant amount of pyrene (from a stock solution in a volatile solvent) is added to a series of vials. The solvent is evaporated, leaving a thin film of the probe.

-

Solution Preparation: The prepared DPC solutions of varying concentrations are added to the vials, and the solutions are equilibrated (e.g., by sonication or overnight incubation) to allow for pyrene solubilization.

-

Fluorescence Measurement: The fluorescence emission spectrum of each sample is recorded (typically with an excitation wavelength around 335 nm). The intensities of the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibronic peaks are measured.

-

Data Analysis: The I₁/I₃ ratio is plotted as a function of the DPC concentration. The data is often fitted to a sigmoidal curve, and the CMC is determined from the midpoint of the transition.

Light Scattering

Dynamic Light Scattering (DLS) or Static Light Scattering (SLS) can be used to detect the formation of micelles.[13]

Principle: The intensity of light scattered by a solution is proportional to the size and concentration of particles. Below the CMC, the solution contains only small DPC monomers, and light scattering is minimal. Above the CMC, the formation of much larger micelles leads to a sharp increase in scattering intensity.[13]

Detailed Methodology:

-

Solution Preparation: A series of meticulously filtered (to remove dust) DPC solutions are prepared.

-

Measurement: The light scattering intensity of each solution is measured at a fixed angle and wavelength.

-

Data Analysis: The scattering intensity is plotted against the DPC concentration.

-

CMC Determination: The plot will show a distinct break or inflection point. The concentration at which the scattering intensity begins to increase sharply corresponds to the CMC.[13]

Visualizations: Workflows and Logical Relationships

DPC in Membrane Protein Solubilization Workflow

The primary application of DPC is in the extraction and stabilization of membrane proteins for structural studies.

Caption: Workflow for membrane protein solubilization using DPC for NMR studies.

DPC-Mediated Enhancement of Paracellular Permeability

DPC can be used to modulate tight junctions between epithelial cells, a process relevant to drug delivery research.[6]

Caption: Logical pathway of DPC's effect on epithelial cell tight junctions.

DPC as a Drug Delivery System (DDS)

The self-assembly of DPC into micelles makes it a candidate for encapsulating and delivering therapeutic agents.[5]

Caption: Workflow illustrating the use of DPC for drug encapsulation and delivery.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | 29557-51-5 | Benchchem [benchchem.com]

- 3. ttuhsc.edu [ttuhsc.edu]

- 4. researchgate.net [researchgate.net]

- 5. Unveiling the mechanism of dodecylphosphorylcholine as an extremely promising drug delivery system: From self-assembly clusters to drug encapsulation pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound-mediated enhancement of paracellular permeability and cytotoxicity in Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anatrace.com [anatrace.com]

- 8. Interfacial properties and critical micelle concentration of lysophospholipids. | Sigma-Aldrich [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 11. journals.stmjournals.com [journals.stmjournals.com]

- 12. A Novel Method for Detergent Concentration Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 13. justagriculture.in [justagriculture.in]

The Dual Role of Dodecylphosphocholine (DPC): A Technical Guide for Membrane Protein Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Dodecylphosphocholine (DPC) is a zwitterionic detergent widely employed in the study of membrane proteins. Its unique properties make it an invaluable tool, particularly in the field of Nuclear Magnetic Resonance (NMR) spectroscopy, for elucidating the structure of these challenging biological macromolecules. However, its application is not without significant caveats that researchers must carefully consider. This guide provides a comprehensive overview of DPC, its physicochemical properties, detailed experimental protocols, and a critical discussion of its advantages and limitations in membrane protein research.

Physicochemical Properties of this compound

DPC is a single-chain phosphocholine (B91661) detergent that forms small, uniform micelles in aqueous solutions, making it suitable for high-resolution NMR studies.[1] Its zwitterionic headgroup mimics the phosphatidylcholine lipids found in eukaryotic cell membranes, while its 12-carbon alkyl chain provides the hydrophobicity necessary to solubilize integral membrane proteins.[2]

A summary of its key quantitative properties is presented below.

| Property | Value | Unit | References |

| Molecular Formula | C₁₇H₃₈NO₄P | [3][4] | |

| Molecular Weight | 351.5 | g/mol | [3][4] |

| Critical Micelle Concentration (CMC) | ~1.5 | mM | [4] |

| Aggregation Number | ~70 | molecules/micelle | [1] |

| Micelle Molecular Weight | ~16 | kDa | [1] |

Core Applications in Membrane Protein Research

The primary application of DPC is in the structural determination of membrane proteins by solution NMR.[4][5][6][7][8] About 40% of all known NMR structures of membrane proteins have been solved using DPC.[5] Its ability to form small, rapidly tumbling protein-detergent complexes is crucial for obtaining the high-resolution, well-dispersed spectra necessary for structural analysis.[5][9]

Beyond NMR, DPC is also used for:

-

Solubilization and Purification: As a detergent, it is effective at extracting membrane proteins from their native lipid bilayer environment.[10][11]

-

Biophysical Characterization: DPC micelles provide a membrane-mimetic environment for studying protein-ligand interactions and dynamics, although the physiological relevance of these findings must be critically evaluated.[5][12]

-

Amyloid Fibril Formation Studies: DPC micelles have been shown to induce the formation of amyloid fibrils from certain peptides, providing a model system to study this pathological process.[4]

Experimental Protocols and Methodologies

Successful use of DPC requires careful optimization of experimental conditions. Below are generalized protocols for membrane protein solubilization and sample preparation for NMR spectroscopy.

Protocol 1: Membrane Protein Solubilization with DPC

This protocol outlines the general steps for extracting an integral membrane protein from a crude membrane preparation.

-

Membrane Preparation:

-

Buffer Preparation:

-

Prepare a solubilization buffer (e.g., 20 mM Sodium Phosphate at pH 6.8, 100 mM NaCl).[15] Add protease inhibitors to prevent protein degradation.

-

-

Detergent Concentration:

-

Solubilization:

-

Clarification:

-

Centrifuge the solubilized mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet any unsolubilized membrane fragments and aggregated protein.[14]

-

-

Purification:

-

Carefully collect the supernatant, which contains the solubilized protein-DPC complexes.

-

Proceed immediately with purification techniques such as affinity chromatography (e.g., Ni-NTA for His-tagged proteins) or ion-exchange chromatography.[][18] It is crucial that all buffers used during purification contain DPC at a concentration above its CMC to maintain protein solubility.[18]

-

Protocol 2: NMR Sample Preparation

This protocol describes the final steps to prepare a DPC-solubilized membrane protein for solution NMR analysis.

-

Protein Concentration:

-

After purification, concentrate the protein sample using a centrifugal filter device with an appropriate molecular weight cut-off (e.g., 10,000 Da).[15]

-

-

Buffer Exchange:

-

During concentration, perform a buffer exchange into the final NMR buffer (e.g., 20 mM MES buffer, pH ~6).[19] This buffer should contain the desired final concentration of DPC (e.g., 200-300 mM) and 10% D₂O for the NMR lock.[15][19] Deuterated DPC (d₃₈-DPC) is often used to reduce background signals in ¹H-based NMR experiments.[19]

-

-

Alternative Lyophilization Method:

-

An alternative method involves co-lyophilization. Dissolve the purified protein and the required amount of DPC together in a solvent like hexafluoro-isopropanol (HFIP), sonicate, and then lyophilize the mixture.[19] The resulting residue can be re-dissolved directly in the final aqueous NMR buffer.[19]

-

-

Final Sample Preparation:

-

Adjust the final protein concentration to the desired level for NMR, typically in the range of 0.1 to 0.5 mM.[19]

-

Transfer the final sample to an NMR tube for analysis.

-

Visualizing Workflows and Concepts with DPC

Diagrams created using the DOT language help to visualize the complex workflows and concepts in membrane protein research involving DPC.

Advantages and Critical Limitations of DPC

While DPC is a powerful tool, researchers must be aware of its significant drawbacks.

Advantages:

-

Ideal for NMR: Forms small, homogenous micelles that tumble rapidly in solution, leading to high-quality, well-resolved NMR spectra.[5]

-

Good Solubilizing Power: Effectively extracts a wide range of membrane proteins from the lipid bilayer.

-

Chemical Stability: DPC is chemically stable and commercially available in high purity, including deuterated forms for NMR.

Limitations and Controversies:

-

Potential for Denaturation: DPC is considered a relatively harsh detergent.[1] For many proteins, especially more delicate ones, it can disrupt the native tertiary structure, leading to non-functional or denatured states.[5][7]

-

Questionable Physiological Relevance: A growing body of evidence suggests that structures determined in DPC may not represent the physiologically relevant state of the protein.[5][6][20] Studies have shown that proteins solubilized in DPC can lose their ability to bind substrates specifically or exhibit altered thermal stability compared to when they are in milder detergents like DDM or in lipid bilayers.[5][6] For example, mitochondrial carriers in DPC, while yielding high-resolution NMR spectra, were found to be in nonfunctional states.[5][8]

-

Altered Protein-Ligand Interactions: The affinity of ligands can be dramatically reduced in DPC micelles compared to lipid bilayers. For instance, the affinity of the inhibitor CATR for the AAC protein was found to be about three orders of magnitude weaker in DPC.[5][6]

Conclusion

This compound remains a cornerstone detergent for the structural biology of membrane proteins, particularly for solution NMR spectroscopy. Its ability to generate high-quality spectral data is unparalleled for certain classes of proteins. However, the scientific community is increasingly aware of its potential to alter protein structure and function. Therefore, it is imperative that structural data obtained in DPC be validated with complementary biophysical and functional assays, such as thermal stability shift assays or functional reconstitution in lipid bilayers, to confirm the physiological relevance of the findings.[5][21] The choice of detergent is a critical step in membrane protein research, and while DPC is a powerful option, it must be used with a clear understanding of its potential to influence the very structure and function that researchers aim to study.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound-mediated enhancement of paracellular permeability and cytotoxicity in Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C17H38NO4P | CID 644308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. How Detergent Impacts Membrane Proteins: Atomic-Level Views of Mitochondrial Carriers in this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. How Detergent Impacts Membrane Proteins: Atomic-Level Views of Mitochondrial Carriers in this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. diva-portal.org [diva-portal.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Membrane protein solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound micelles as a membrane-like environment: new results from NMR relaxation and paramagnetic relaxation enhancement analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. NMR spectroscopic and analytical ultracentrifuge analysis of membrane protein detergent complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. Micro-scale NMR Screening of New Detergents for Membrane Protein Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. cube-biotech.com [cube-biotech.com]

- 19. NMR Studies in this compound of a Fragment Containing the Seventh Transmembrane Helix of a G-Protein-Coupled Receptor from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 20. biorxiv.org [biorxiv.org]

- 21. Influence of Solubilizing Environments on Membrane Protein Structures - PMC [pmc.ncbi.nlm.nih.gov]

Dodecylphosphocholine (DPC): An In-depth Technical Guide to its Application as a Membrane Mimetic Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecylphosphocholine (DPC), a zwitterionic detergent, has emerged as a important tool in the study of membrane proteins and in the formulation of drug delivery systems. Its ability to form stable micelles that mimic the cellular membrane environment makes it particularly valuable for the solubilization, stabilization, and structural determination of integral membrane proteins, which are notoriously challenging to study in their native state. This technical guide provides a comprehensive overview of the core properties of DPC, detailed experimental protocols for its use, and its applications in research and drug development.

DPC's structure, consisting of a 12-carbon alkyl chain and a phosphocholine (B91661) headgroup, allows it to self-assemble in aqueous solutions into micelles above a certain concentration, known as the critical micelle concentration (CMC). These micelles create a hydrophobic core that can accommodate the transmembrane domains of membrane proteins, while the hydrophilic phosphocholine headgroups face the aqueous solvent, thereby keeping the protein-micelle complex soluble.[1] This membrane-mimicking property is crucial for a variety of biophysical and structural biology techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3]

Physicochemical Properties of this compound

The efficacy of DPC as a membrane mimetic is rooted in its well-defined physicochemical properties. These parameters are critical for designing experiments and interpreting results.

| Property | Value | Unit | References |

| Molecular Weight | 351.47 | g/mol | [4] |

| Critical Micelle Concentration (CMC) | 1.1 - 1.5 | mM | [5][6] |

| Aggregation Number (N) | 53 - 70 | monomers/micelle | [6][7] |

| Micelle Molecular Weight | 18,600 - 24,600 | g/mol | [7] |

| Hydrophilic-Lipophilic Balance (HLB) | ~14.7 | [Calculated] |

Experimental Protocols

General Protocol for Solubilization of Integral Membrane Proteins using DPC

This protocol outlines a general procedure for the extraction and solubilization of a target integral membrane protein from a cell membrane preparation using DPC.

Materials:

-

Cell membrane pellet containing the target protein

-

Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol (B35011) (or other suitable buffer)

-

This compound (DPC) stock solution (e.g., 10% w/v in water)

-

Protease inhibitor cocktail

-

Ultracentrifuge and appropriate tubes

-

End-over-end rotator or magnetic stirrer

Procedure:

-

Resuspend Membrane Pellet: Resuspend the cell membrane pellet in ice-cold Solubilization Buffer to a final protein concentration of 5-10 mg/mL. Ensure the suspension is homogenous by gentle pipetting or douncing.

-

Add Protease Inhibitors: Add the recommended concentration of a protease inhibitor cocktail to prevent protein degradation.

-

Detergent Addition: Add the DPC stock solution to the membrane suspension to achieve a final DPC concentration that is well above its CMC (typically 1-2% w/v). The optimal detergent-to-protein ratio (w/w) often needs to be determined empirically but a starting point of 10:1 (DPC:protein) is common.

-

Incubation: Incubate the mixture at 4°C for 1-4 hours with gentle agitation (e.g., using an end-over-end rotator) to allow for the disruption of the membrane and solubilization of the protein into DPC micelles.

-

Clarification: Centrifuge the suspension at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet unsolubilized membrane fragments and other debris.

-

Collect Supernatant: Carefully collect the supernatant, which contains the solubilized membrane protein in DPC micelles.

-

Verification: Analyze a small aliquot of the supernatant by SDS-PAGE and Western blotting (if an antibody is available) to confirm the successful solubilization of the target protein.

Detailed Protocol for Reconstitution of a Membrane Protein into DPC Micelles for NMR Studies

This protocol is adapted from methods used for preparing samples of membrane proteins, such as GPCR fragments, for structural analysis by NMR spectroscopy.

Materials:

-

Lyophilized purified membrane protein

-

Perdeuterated this compound-d38 (DPC-d38) for proton NMR experiments

-

Hexafluoro-isopropanol (HFIP)

-

NMR Buffer: 20 mM MES pH 6.0, 50 mM NaCl, 10% D₂O, 0.02% NaN₃

-

Lyophilizer

-

Vortex mixer

-

Water bath sonicator

-

NMR tubes (e.g., Shigemi tubes)

Procedure:

-

Co-solubilization in HFIP: Dissolve the lyophilized protein and DPC-d38 together in HFIP. A typical molar ratio of DPC to protein is around 100:1 to 200:1. The use of HFIP helps to break any protein aggregates and ensures a homogeneous mixture of protein and detergent.

-

First Lyophilization: Sonicate the HFIP solution for 10-15 minutes and then lyophilize overnight or until a dry, oily residue remains. This step removes the HFIP.

-

Rehydration and Second Lyophilization: Redissolve the residue in a small volume of water or a suitable buffer (e.g., 20 mM MES, pH 6.0). This step is crucial for the proper formation of mixed protein-detergent micelles. Lyophilize the sample again to complete dryness to remove all residual solvent.

-

Final Sample Preparation: Dissolve the final lyophilized powder in the desired NMR buffer (e.g., 90% H₂O/10% D₂O) to the target protein concentration (typically 0.5-1.0 mM). Vortex gently until the solution is clear.

-

Incubation and Transfer: Incubate the sample at a temperature suitable for the protein's stability (e.g., 37°C) for 15-30 minutes to ensure complete micelle formation and protein incorporation.

-

Transfer to NMR Tube: Transfer the final sample to an appropriate NMR tube. For sensitive proteins or long experiments, using a susceptibility-matched Shigemi tube can improve spectral quality.

-

Quality Control: Acquire a preliminary 1D ¹H or 2D ¹H-¹⁵N HSQC spectrum to assess the quality of the sample. A well-prepared sample should show sharp and well-dispersed peaks.

Applications of this compound in Research and Drug Development

Structural Biology of Membrane Proteins

DPC is extensively used in solution NMR spectroscopy to determine the three-dimensional structures of membrane proteins and their fragments.[8] The relatively small and uniform size of DPC micelles results in a total complex size that is often within the feasible range for solution NMR studies. The use of deuterated DPC (DPC-d38) is common to reduce the background signal from the detergent in proton NMR experiments.

Functional Studies of Reconstituted Proteins

While DPC is primarily known for its use in structural studies, it can also be employed for functional assays of certain membrane proteins, provided the protein retains its activity in the micellar environment. This includes studying enzyme kinetics, ligand binding, and ion channel gating. However, it is crucial to validate that the DPC micelle environment does not significantly alter the protein's functional properties compared to a more native-like lipid bilayer.

Drug Discovery and Formulation

DPC micelles can serve as a platform for screening small molecule libraries for their interaction with a target membrane protein. The solubilized and stable protein-micelle complex allows for the use of various biophysical techniques, such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), to characterize drug binding.

Furthermore, DPC's biocompatibility and ability to encapsulate hydrophobic molecules have led to its investigation as a component of drug delivery systems. DPC-containing formulations can enhance the solubility and bioavailability of poorly water-soluble drugs.[4]

Studying Signaling Pathways in a DPC-Micelle Environment

Reconstituting multi-protein signaling complexes within a DPC micelle presents significant challenges. However, simplified signaling events, such as ligand-induced conformational changes in a G protein-coupled receptor (GPCR), can be effectively studied. Below is a generalized workflow for investigating such an event.

This workflow illustrates the process of reconstituting a GPCR into DPC micelles, followed by the addition of a ligand (agonist or antagonist) and subsequent analysis using various biophysical techniques to probe the structural and conformational changes associated with ligand binding.

Conclusion

This compound is a versatile and powerful membrane mimetic agent that has significantly advanced our ability to study the structure and function of membrane proteins. Its well-characterized physicochemical properties and its compatibility with a wide range of biophysical techniques, particularly NMR spectroscopy, make it an indispensable tool for researchers in academia and the pharmaceutical industry. While careful consideration must be given to the potential effects of the micellar environment on protein function, the use of DPC, guided by the protocols and principles outlined in this guide, will continue to facilitate groundbreaking discoveries in membrane protein biology and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. How Detergent Impacts Membrane Proteins: Atomic-Level Views of Mitochondrial Carriers in this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. caymanchem.com [caymanchem.com]

- 6. Implicit solvent simulations of DPC micelle formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. NMR Studies in this compound of a Fragment Containing the Seventh Transmembrane Helix of a G-Protein-Coupled Receptor from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

Understanding Dodecylphosphocholine (DPC) Micelle Formation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dodecylphosphocholine (DPC), a zwitterionic surfactant, is a crucial tool in various scientific disciplines, particularly in the study of membrane proteins and as a vehicle for drug delivery. Its amphiphilic nature—possessing a hydrophilic phosphocholine (B91661) head group and a hydrophobic dodecyl tail—drives its self-assembly in aqueous solutions into organized structures known as micelles. This guide provides a comprehensive technical overview of DPC micelle formation, including its critical micelle concentration (CMC), aggregation number, and the thermodynamics governing the process. Detailed experimental protocols for characterizing these properties are also presented to aid researchers in their practical applications.

Core Concepts of DPC Micelle Formation

The formation of micelles is a spontaneous and cooperative process that occurs when the concentration of a surfactant in solution reaches a critical threshold. Below this concentration, DPC molecules exist predominantly as monomers. As the concentration increases, these monomers adsorb at interfaces, such as the air-water interface, to minimize the unfavorable interaction between their hydrophobic tails and the surrounding water molecules.

Once the interface is saturated, a further increase in DPC concentration leads to the self-assembly of monomers into micelles within the bulk solution. This process is primarily driven by the hydrophobic effect, which favors the sequestration of the nonpolar dodecyl chains away from water. The hydrophilic phosphocholine head groups form the outer surface of the micelle, interacting favorably with the aqueous environment. This arrangement is thermodynamically favorable as it increases the overall entropy of the system by releasing ordered water molecules from around the hydrophobic tails.

Quantitative Properties of DPC Micelles

The physicochemical properties of DPC micelles are critical for their application. The following tables summarize key quantitative data for DPC micelle formation.

| Property | Value | Conditions | Reference(s) |

| Critical Micelle Concentration (CMC) | 1.1 mM - 1.5 mM | In pure water at room temperature | [1][2] |

| ~0.91 mM | In the presence of low salt concentrations (<150 mM LiCl) | [3] | |

| Aggregation Number (Nagg) | 56 ± 5 | In aqueous solution | [3] |

| Radius of Gyration (Rg) | 16.0 ± 1.0 Å | Pure DPC micelle | [4] |

Table 1: Key Physicochemical Properties of this compound (DPC) Micelles.

| Thermodynamic Parameter | Value/Observation | Method | Reference(s) |

| Gibbs Free Energy of Micellization (ΔGmic) | Negative, indicating a spontaneous process. | Isothermal Titration Calorimetry (ITC) | [5][6] |

| Enthalpy of Micellization (ΔHmic) | Varies with temperature; can be endothermic or exothermic. The process becomes more exothermic with the addition of salt. | Isothermal Titration Calorimetry (ITC) | [5][6] |

| Entropy of Micellization (ΔSmic) | Generally positive, driven by the hydrophobic effect. Decreases as temperature rises. | Isothermal Titration Calorimetry (ITC) | [5][6] |

Table 2: Thermodynamic Parameters of DPC Micellization.

Experimental Protocols for Characterizing DPC Micelles

Accurate determination of the physicochemical properties of DPC micelles is essential for their effective use. The following sections detail the methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter and can be determined by monitoring a physical property of the DPC solution as a function of its concentration. An abrupt change in the measured property indicates the onset of micelle formation.

Principle: Surface tension decreases as DPC monomers adsorb at the air-water interface. Once micelles form, the monomer concentration remains relatively constant, and thus the surface tension plateaus. The CMC is the concentration at which this plateau begins.

Protocol:

-

Preparation of Solutions: Prepare a stock solution of DPC in deionized water. Create a series of dilutions of the stock solution to cover a range of concentrations both below and above the expected CMC (e.g., 0.1 mM to 10 mM).

-

Instrumentation: Use a tensiometer, such as one employing the du Noüy ring or Wilhelmy plate method.

-

Measurement:

-

Calibrate the tensiometer according to the manufacturer's instructions.

-

Measure the surface tension of each DPC solution, starting from the lowest concentration.

-

Thoroughly clean the ring or plate between measurements to prevent cross-contamination.

-

Maintain a constant temperature throughout the experiment.

-

-

Data Analysis: Plot the surface tension as a function of the logarithm of the DPC concentration. The plot will show two intersecting lines. The concentration at the point of intersection is the CMC.[1][7]

Principle: The fluorescent probe pyrene (B120774) is hydrophobic and preferentially partitions into the nonpolar core of micelles. The ratio of the intensity of the first (I1) and third (I3) vibronic peaks in the pyrene emission spectrum is sensitive to the polarity of its microenvironment. A significant change in the I1/I3 ratio indicates the formation of micelles.

Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone) at a concentration of approximately 0.2 mM.

-

Prepare a series of DPC solutions in deionized water.

-

Add a small, constant volume of the pyrene stock solution to each DPC solution to achieve a final pyrene concentration in the micromolar range (e.g., 1-2 µM). Ensure the organic solvent is completely evaporated.

-

-

Instrumentation: Use a fluorescence spectrophotometer.

-

Measurement:

-

Set the excitation wavelength to approximately 334 nm.

-

Record the emission spectrum from 350 nm to 450 nm for each sample.

-

Measure the intensities of the first (I1, around 372 nm) and third (I3, around 383 nm) emission peaks.

-

-

Data Analysis: Plot the ratio of I1/I3 against the DPC concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve.[6][8]

Determination of Micelle Aggregation Number (Nagg)

The aggregation number is the average number of DPC monomers that constitute a single micelle.

Principle: This method utilizes a fluorescent probe (fluorophore) and a quencher that both partition into the micelle. The quenching of the fluorophore's fluorescence depends on the probability of finding a quencher in the same micelle, which is related to the micelle concentration.

Protocol:

-

Selection of Fluorophore and Quencher: Pyrene can be used as the fluorophore, and a hydrophobic molecule like Coumarin 153 can act as an efficient quencher.

-

Preparation of Solutions:

-

Prepare a series of DPC solutions at a concentration well above the CMC.

-

Add a constant, low concentration of the fluorophore to each solution.

-

Add varying concentrations of the quencher to these solutions.

-

-

Measurement:

-

Measure the fluorescence intensity of the fluorophore in the absence (I0) and presence (I) of the quencher.

-

-

Data Analysis: The data is analyzed using the following equation, which is derived from Poisson statistics: ln(I0/I) = [Quencher] / ([DPC] - CMC) / Nagg A plot of ln(I0/I) versus the quencher concentration will yield a straight line, from which the aggregation number (Nagg) can be calculated.[5][9]

Determination of Thermodynamic Parameters

Isothermal Titration Calorimetry (ITC) is a powerful technique for directly measuring the heat changes associated with micelle formation and dilution, allowing for the determination of the enthalpy (ΔHmic), entropy (ΔSmic), and Gibbs free energy (ΔGmic) of micellization.

Protocol:

-

Instrumentation: Use an Isothermal Titration Calorimeter.

-

Sample Preparation:

-

Prepare a concentrated solution of DPC (e.g., 10-20 times the CMC) in the desired buffer. This will be the titrant in the syringe.

-

Fill the sample cell with the same buffer.

-

-

Measurement:

-

Inject small aliquots of the concentrated DPC solution into the buffer-filled cell.

-

The instrument measures the heat absorbed or released during the dilution of the DPC solution, which corresponds to the demicellization process.

-

-

Data Analysis: The resulting titration curve will show a characteristic sigmoidal shape. The inflection point of this curve corresponds to the CMC. The enthalpy of micellization (ΔHmic) is determined from the difference in the heat of dilution before and after the CMC. The Gibbs free energy (ΔGmic) can be calculated from the CMC, and the entropy of micellization (ΔSmic) can then be determined using the Gibbs-Helmholtz equation (ΔG = ΔH - TΔS).[10][11]

Visualizing Experimental Workflows and Logical Relationships

Diagrams created using the DOT language provide clear visual representations of experimental processes and the interplay of factors influencing micelle formation.

Caption: Experimental workflow for determining the Critical Micelle Concentration (CMC) of DPC using surface tensiometry.

Caption: Logical relationship of key factors influencing the properties of DPC micelles.

Applications in Research and Drug Development

The ability of DPC micelles to create a membrane-mimicking environment makes them invaluable for the structural and functional studies of membrane proteins using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.[12] In drug development, DPC micelles can serve as effective solubilizing agents for poorly water-soluble drugs, enhancing their bioavailability.[13] Furthermore, DPC has been shown to modulate tight junctions in epithelial cell layers, suggesting its potential as a permeability enhancer for paracellular drug transport.

Conclusion

A thorough understanding of this compound micelle formation is paramount for its effective application in research and development. By employing the detailed experimental protocols outlined in this guide, scientists can accurately characterize the critical properties of DPC micelles, enabling the optimization of their use in membrane protein studies, drug delivery systems, and other advanced applications. The provided quantitative data and visual workflows serve as a practical resource for both novice and experienced researchers in the field.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. The use of this compound micelles in solution NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of the aggregation number of detergent micelles using steady-state fluorescence quenching - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Isothermal titration calorimetry with micelles: Thermodynamics of inhibitor binding to carnitine palmitoyltransferase 2 membrane protein - PMC [pmc.ncbi.nlm.nih.gov]

- 11. azom.com [azom.com]

- 12. [PDF] Determination of micelle aggregation numbers of alkyltrimethylammonium bromide and sodium dodecyl sulfate surfactants using time-resolved fluorescence quenching | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

Dodecylphosphocholine: A Substrate-Type Inhibitor of Phospholipase A2 - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecylphosphocholine (DPC), a single-chain phosphocholine (B91661), serves as a potent substrate-type inhibitor of phospholipase A2 (PLA2) enzymes. By mimicking the structure of natural phospholipid substrates, DPC competitively binds to the active site of PLA2, thereby preventing the hydrolysis of endogenous phospholipids (B1166683) and the subsequent production of pro-inflammatory lipid mediators. This technical guide provides an in-depth overview of the inhibitory mechanism of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows. This document is intended to be a comprehensive resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are investigating the therapeutic potential of PLA2 inhibitors.

Introduction to Phospholipase A2 and the Role of Inhibitors

Phospholipase A2 (PLA2) enzymes are a superfamily of lipolytic enzymes that catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, releasing a free fatty acid and a lysophospholipid.[1] This enzymatic activity is a critical rate-limiting step in the production of various bioactive lipid mediators.[2] The released arachidonic acid, in particular, is a precursor to eicosanoids, including prostaglandins (B1171923) and leukotrienes, which are potent signaling molecules involved in inflammation, immune responses, and other cellular processes.[3]

Given their central role in inflammatory cascades, PLA2 enzymes have emerged as significant therapeutic targets for a range of inflammatory conditions, including arthritis, cardiovascular diseases, and neurological disorders.[3] PLA2 inhibitors are compounds designed to block the activity of these enzymes, thereby reducing the production of arachidonic acid and its downstream metabolites.[4] These inhibitors can be classified based on their mechanism of action, with substrate-type inhibitors representing a key class that competitively bind to the enzyme's active site.

This compound as a Substrate-Type Inhibitor

This compound (DPC), also known as n-dodecylphosphorylcholine, is a synthetic single-chain phospholipid analog that acts as a substrate-type inhibitor of PLA2.[5] Its molecular structure, featuring a polar phosphocholine head group and a hydrophobic dodecyl tail, allows it to mimic natural phospholipid substrates and bind to the active site of PLA2 enzymes.

Mechanism of Inhibition

The inhibitory action of this compound is primarily attributed to its ability to function as a competitive inhibitor. It competes with the natural phospholipid substrates for binding to the catalytic site of the PLA2 enzyme.

The crystal structure of the complex between bovine pancreas phospholipase A2 and n-dodecylphosphorylcholine has been determined by X-ray diffraction, providing a detailed view of the binding interaction.[6] The dodecyl hydrocarbon chain of DPC is stably held within the hydrophobic channel of the enzyme, a region that normally accommodates the fatty acid chain of the substrate.[6] Specifically, the dodecyl chain establishes hydrophobic contacts with the N-terminal region of PLA2, involving residues such as Leu-2, Phe-5, and Ile-9.[6] The phosphocholine headgroup of DPC interacts with a hydrophobic pocket created by the side chains of Lys-53 and Lys-56.[6] By occupying the active site, this compound prevents the binding and subsequent hydrolysis of natural phospholipid substrates.

dot

Caption: Competitive inhibition of PLA2 by this compound.

Quantitative Data on PLA2 Inhibition

While this compound is a well-established substrate-type inhibitor of pancreas phospholipase A2, specific quantitative data on its inhibitory potency (e.g., IC50, Ki) across a range of PLA2 isoforms is not extensively documented in publicly available literature.[5] The inhibitory efficacy of substrate analogs can vary significantly depending on the specific PLA2 isoform and the assay conditions employed. For comparative purposes, the following table summarizes the inhibitory activities of other known PLA2 inhibitors against various isoforms. This data provides a benchmark for researchers aiming to quantify the inhibitory potential of this compound.

| Inhibitor Name | PLA2 Isoform | IC50 / Ki Value | Assay Conditions | Reference |

| Varespladib | Group V sPLA2 | IC50: 124.0 nM, 500.0 nM | Not Specified | AAT Bioquest |

| Indoxam | Group V sPLA2 | IC50: 100.0 nM | Not Specified | AAT Bioquest |

| 1-O-Octyl-2-heptylphosphonyl-SN-glycero-3-phosphoethanolamine | Group IIC sPLA2 | IC50: 1000.0 nM | Not Specified | AAT Bioquest |

| Monolysocardiolipin | Mitochondrial PLA2 | I50: 40 nM | Not Specified | [7] |

| Dilysocardiolipin | Mitochondrial PLA2 | I50: ~400-1200 nM | Not Specified | [7] |

Note: This table is for illustrative purposes and does not contain data for this compound due to its unavailability in the cited literature.

Experimental Protocols for Assessing PLA2 Inhibition

The following sections provide detailed methodologies for key experiments to assess the inhibitory activity of this compound on phospholipase A2. These protocols are based on established methods for PLA2 inhibition assays and can be adapted for use with this compound.

General Phospholipase A2 Inhibition Assay (Colorimetric)

This protocol describes a general method for measuring PLA2 activity and its inhibition using a chromogenic substrate.

Materials:

-

Phospholipase A2 enzyme (e.g., from bee venom, cobra venom, or pancreas)

-

This compound (inhibitor)

-

1,2-dithio analog of diheptanoyl phosphatidylcholine (substrate)

-

DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))

-

Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2 and 100 mM KCl)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 or 414 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the PLA2 enzyme in Assay Buffer. The final concentration should be determined empirically to yield a linear reaction rate.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Prepare serial dilutions to test a range of inhibitor concentrations.

-

Prepare the substrate solution by dissolving the 1,2-dithio analog of diheptanoyl phosphatidylcholine in Assay Buffer.

-

Prepare the DTNB solution in Assay Buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following to the appropriate wells:

-

Blank wells: Assay Buffer.

-

Control wells (no inhibitor): PLA2 enzyme solution and solvent control (e.g., DMSO).

-

Inhibitor wells: PLA2 enzyme solution and this compound solution at various concentrations.

-

-

Add the DTNB solution to all wells.

-

Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding the substrate solution to all wells.

-

Immediately start monitoring the change in absorbance at 405 or 414 nm over time using a microplate reader. The color change is due to the reaction of the free thiols produced by PLA2 hydrolysis with DTNB.

-

Record the absorbance at regular intervals (e.g., every minute) for a set period (e.g., 10-20 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per unit time) for each well.

-

Subtract the rate of the blank wells from all other wells.

-

Determine the percentage of inhibition for each concentration of this compound relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

dot

Caption: Workflow for the colorimetric PLA2 inhibition assay.

X-ray Crystallography for Structural Analysis

To elucidate the precise binding mode of this compound to a specific PLA2 isoform, X-ray crystallography can be employed.

Procedure Outline:

-

Protein Expression and Purification: Express and purify the target PLA2 isoform to high homogeneity.

-

Crystallization:

-

Co-crystallize the purified PLA2 with this compound. This involves screening a wide range of crystallization conditions (e.g., precipitants, pH, temperature) to obtain well-diffracting crystals of the enzyme-inhibitor complex.

-

Alternatively, soak pre-formed crystals of the apo-enzyme in a solution containing this compound.

-

-

Data Collection:

-

Expose the crystals to a high-intensity X-ray beam (typically at a synchrotron source).

-

Collect diffraction data as the crystal is rotated.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to determine the unit cell parameters and space group.

-

Solve the crystal structure using molecular replacement, using a known structure of a homologous PLA2 as a search model.

-

Build the atomic model of the PLA2-dodecylphosphocholine complex into the electron density map.

-

Refine the model to improve its agreement with the experimental data.

-

-

Structural Analysis:

-

Analyze the final refined structure to identify the specific interactions (e.g., hydrophobic contacts, hydrogen bonds) between this compound and the amino acid residues in the active site of the PLA2 enzyme.

-

dot

Caption: Workflow for X-ray crystallographic analysis of PLA2-inhibitor complex.

Signaling Pathways Affected by PLA2 Inhibition

Inhibition of PLA2 by this compound has significant downstream effects on cellular signaling pathways that are dependent on the products of PLA2-mediated phospholipid hydrolysis. The primary pathway affected is the arachidonic acid cascade.

dot

Caption: Inhibition of the Arachidonic Acid Cascade by this compound.

By blocking the release of arachidonic acid from membrane phospholipids, this compound effectively curtails the production of prostaglandins and leukotrienes. This interruption of the eicosanoid signaling pathway is the basis for the potential anti-inflammatory and therapeutic effects of PLA2 inhibitors.

Conclusion

This compound represents a well-characterized substrate-type inhibitor of phospholipase A2. Its mechanism of action, elucidated through structural studies, involves competitive binding to the enzyme's active site, thereby preventing the hydrolysis of natural phospholipids. While specific quantitative data on its inhibitory potency across various PLA2 isoforms requires further investigation, the experimental protocols and pathway analyses presented in this guide provide a robust framework for future research and development. The study of this compound and similar substrate-mimicking inhibitors continues to be a promising avenue for the development of novel therapeutics targeting PLA2-mediated inflammatory and pathological processes.

References

- 1. Phospholipase A2 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation and inhibition of phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic and natural inhibitors of phospholipases A2: their importance for understanding and treatment of neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | TargetMol [targetmol.com]

- 6. Interaction mode of n-dodecylphosphorylcholine, a substrate analogue, with bovine pancreas phospholipase A2 as determined by X-ray crystal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of mitochondrial phospholipase A2 by mono- and dilysocardiolipin - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Preparing Dodecylphosphocholine (DPC) Micelles for High-Resolution NMR Studies: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Dodecylphosphocholine (DPC) is a zwitterionic detergent widely favored for in vitro studies of membrane proteins and peptides using Nuclear Magnetic Resonance (NMR) spectroscopy. Its ability to form stable, relatively small micelles provides a membrane-mimetic environment that can solubilize and stabilize these biomolecules while maintaining their native-like conformations, making it an indispensable tool for structural biology and drug discovery.[1][2] This document provides a detailed guide to the preparation of DPC micelles for NMR studies, including quantitative data, experimental protocols, and visual workflows.

DPC Micelle Properties: A Quantitative Overview

The formation and characteristics of DPC micelles are dependent on several factors, including concentration, temperature, and the ionic strength of the buffer. Understanding these parameters is critical for preparing reproducible and high-quality NMR samples.

| Parameter | Value | Conditions/Notes |

| Molecular Weight | 351.5 g/mol | |

| Critical Micelle Concentration (CMC) | ~1.1 - 1.5 mM | In aqueous solution.[1][2] The CMC can be influenced by the addition of salts; for instance, it decreases with the addition of lithium chloride.[3] |

| Aggregation Number | 44 - 71 | This number can vary depending on the DPC concentration, temperature, and the presence of a solubilized protein or peptide.[4] For example, at a DPC concentration of 98 mM, the aggregation number is approximately 56, while at 228 mM, it is around 44 ± 5.[4] The presence of peptides can also increase the aggregation number.[5] |

| Typical Concentration for NMR Studies | 75 mM - 300 mM | A concentration of 75 mM may offer narrower NMR line widths, while 150 mM can accommodate a higher protein concentration.[6][7][8] |

| Solubility | >25 mg/ml | In PBS (pH 7.2).[1] |

Experimental Protocols

Protocol 1: Basic Preparation of DPC Micelles

This protocol outlines the fundamental steps for preparing a stock solution of DPC micelles.

Materials:

-

This compound (DPC) powder (high purity)

-

Deuterium oxide (D₂O) for NMR lock

-

Buffer components (e.g., sodium phosphate, Tris-HCl)

-

pH meter

-

Vortex mixer

-

Analytical balance

-

Volumetric flasks

Procedure:

-

Buffer Preparation: Prepare the desired buffer (e.g., 20 mM sodium phosphate) at the target pH (typically between 6.0 and 7.0).[7] Ensure the buffer is prepared with high-purity water.

-

DPC Weighing: Accurately weigh the required amount of DPC powder to achieve the desired final concentration (e.g., for 1 mL of 150 mM DPC, weigh 52.73 mg).

-

Dissolution: Add the weighed DPC powder to a clean vial. Add the prepared buffer to the desired final volume.

-

Homogenization: Gently vortex the solution until the DPC powder is completely dissolved. Avoid vigorous shaking to prevent excessive foaming. The solution should be clear and colorless.

-

D₂O Addition: For NMR samples, add D₂O to a final concentration of 5-10% (v/v) for the spectrometer lock.

-

pH Check and Adjustment: Verify the pH of the final micelle solution and adjust if necessary using small aliquots of dilute acid or base.

-

Filtration (Optional): For samples with visible particulates, filtration through a 0.22 µm syringe filter may be performed, though this is not always necessary.

Protocol 2: Reconstitution of a Membrane Protein/Peptide into DPC Micelles

This protocol describes a common method for incorporating a purified membrane protein or peptide into pre-formed DPC micelles.

Materials:

-

Purified membrane protein or peptide (lyophilized or in a suitable buffer)

-

Prepared DPC micelle stock solution (from Protocol 1)

-

NMR tubes

Procedure:

-

Protein/Peptide Preparation: If lyophilized, dissolve the protein or peptide in a minimal amount of the same buffer used for the DPC micelles.

-

Titration: Gradually add the DPC micelle stock solution to the protein/peptide solution while gently mixing. Monitor the sample for any signs of precipitation. The final DPC concentration should be well above the CMC.

-

Incubation: Allow the mixture to incubate for a period of time (e.g., 30 minutes to several hours) at a controlled temperature (e.g., room temperature or 4°C) to facilitate insertion into the micelles.

-

Concentration: If necessary, concentrate the sample to the desired final protein and DPC concentrations using an appropriate method such as centrifugal filtration. Be mindful of the filter's molecular weight cutoff to avoid loss of the protein-micelle complex.

-

Final Quality Control: Transfer the final sample to an NMR tube. A well-prepared sample should be clear and homogeneous. It is advisable to acquire a simple 1D ¹H or 2D ¹H-¹⁵N HSQC spectrum to assess the quality of the sample.

Protocol 3: Co-solubilization with an Organic Solvent (for challenging proteins)

For some membrane proteins that are difficult to reconstitute directly, co-solubilization with a mild organic solvent like hexafluoroisopropanol (HFIP) can be effective.[8]

Materials:

-

Purified membrane protein or peptide (lyophilized)

-

DPC powder

-

Hexafluoroisopropanol (HFIP)

-

Lyophilizer

-

Buffer solution

Procedure:

-

Co-dissolution: Dissolve both the lyophilized protein/peptide and DPC powder together in HFIP.[8]

-

Lyophilization: Lyophilize the mixture until an oily or dry residue remains. This step removes the organic solvent.[8]

-

Rehydration: Re-dissolve the residue in the desired aqueous buffer containing D₂O.[8]

-

Second Lyophilization (Optional but Recommended): For complete removal of any residual HFIP, a second lyophilization step can be performed.[8]

-

Final Dissolution: Dissolve the final dried material in the NMR buffer to the target concentrations. This method often results in a well-integrated protein within the DPC micelles.[8]

Experimental Workflow and Logical Relationships

To visualize the process and the interplay of critical factors in DPC micelle preparation, the following diagrams are provided.

Caption: Experimental workflow for preparing DPC micelles and reconstituting a protein for NMR studies.

Caption: Logical relationships of factors affecting DPC micelle properties for NMR studies.

Conclusion

The preparation of DPC micelles is a foundational step for the successful NMR analysis of membrane-associated proteins and peptides. By carefully controlling the experimental parameters and following established protocols, researchers can generate high-quality, stable samples that yield valuable structural and dynamic information. The choice of protocol will depend on the specific properties of the biomolecule of interest, with options available for both straightforward reconstitution and more challenging systems.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | 29557-51-5 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound micelles as a membrane-like environment: new results from NMR relaxation and paramagnetic relaxation enhancement analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. NMR Structure of the Cathelicidin-Derived Human Antimicrobial Peptide LL-37 in this compound Micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NMR Studies in this compound of a Fragment Containing the Seventh Transmembrane Helix of a G-Protein-Coupled Receptor from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In-Solution NMR of Membrane Proteins Using Dodecylphosphocholine (DPC)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing dodecylphosphocholine (DPC) for the structural and functional analysis of membrane proteins using in-solution Nuclear Magnetic Resonance (NMR) spectroscopy. DPC is a widely used zwitterionic detergent that forms micelles, providing a membrane-mimicking environment essential for solubilizing and stabilizing membrane proteins for high-resolution NMR studies.[1][2]

Introduction to this compound (DPC) in Membrane Protein NMR

This compound (DPC) is a popular choice for in-solution NMR studies of membrane proteins due to its ability to form relatively small, stable micelles that tumble rapidly in solution.[1][3] This rapid tumbling is crucial for obtaining high-resolution NMR spectra.[1][4] The phosphocholine (B91661) headgroup of DPC mimics the headgroups of natural phospholipids (B1166683) found in cellular membranes, which can help in maintaining the native-like structure and function of the embedded membrane protein.[1] While DPC has been instrumental in determining the structures of numerous membrane proteins, it is important to note that the micellar environment is an approximation of the native lipid bilayer and may influence protein structure and dynamics.[2][3] Therefore, careful optimization and validation are essential for biologically relevant results.

Quantitative Data: Properties of DPC and Experimental Parameters

The selection of appropriate experimental conditions is critical for successful NMR studies. The following tables summarize key quantitative data for DPC and typical parameters used in NMR experiments.

Table 1: Physicochemical Properties of this compound (DPC)

| Property | Value | Conditions | Reference |

| Critical Micelle Concentration (CMC) | ~1.5 mM | 25°C, 50 mM NaCl | [5] |

| Aggregation Number | 44 ± 5 | 228 mM DPC | [6] |

| 56 | 98 mM DPC | [6] | |

| 70-80 | 25°C, 50 mM NaCl | [5] | |

| Micelle Molecular Weight | ~25-28 kDa | 25°C, 50 mM NaCl | [5] |

| Hydrodynamic Radius (HR) of Micelle | 24 ± 2 Å | In absence of peptide | [7] |

Table 2: Typical Experimental Parameters for In-Solution NMR of Membrane Proteins in DPC Micelles

| Parameter | Typical Range/Value | Notes | Reference |

| Protein Concentration | 0.1 - 1.0 mM | Higher concentrations are generally preferred for better signal-to-noise. | [8][9][10] |

| DPC Concentration | 100 - 300 mM | Should be well above the CMC to ensure micelle formation. | [8][11] |

| Protein:DPC Molar Ratio | 1:100 to 1:500 | Highly protein-dependent and requires empirical optimization. | [4] |

| pH | 6.0 - 8.0 | Chosen to optimize protein stability and solubility. | |

| Temperature | 25 - 50 °C | Higher temperatures can improve spectral quality by reducing correlation times. | [3][12] |

| NMR Buffer | 20-50 mM Phosphate or Tris | Often contains 50-150 mM NaCl. | [13] |

| D₂O Concentration | 5-10% | For frequency locking. | [14] |

Experimental Protocols

This section provides detailed methodologies for the preparation of membrane protein samples in DPC micelles and subsequent NMR data acquisition.

Protocol 1: Membrane Protein Sample Preparation for NMR Spectroscopy

This protocol outlines the steps for solubilizing a purified membrane protein in DPC micelles for in-solution NMR studies.

Materials:

-

Purified membrane protein (isotopically labeled, e.g., ¹⁵N, ¹³C, ²H)

-

This compound (DPC), preferably perdeuterated for proton-detected NMR experiments

-

NMR Buffer (e.g., 20 mM Sodium Phosphate, 100 mM NaCl, pH 6.8)

-

D₂O

-

Concentrators with appropriate molecular weight cut-off (MWCO)

-

NMR tubes

Procedure:

-

Protein Expression and Purification: Express and purify the membrane protein of interest using established protocols. For NMR, uniform isotopic labeling (e.g., with ¹⁵N-ammonium chloride and ¹³C-glucose in minimal media) is typically required for resonance assignment.[1] Perdeuteration is often employed for larger membrane proteins to improve spectral resolution.[1]

-

Detergent Screening (Optional but Recommended): Before committing to DPC, it is advisable to screen a panel of detergents to identify the one that provides the best protein stability and spectral quality. This can be done on a small scale using 2D ¹H-¹⁵N HSQC or TROSY-HSQC experiments.[15][16]

-

Solubilization in DPC: a. Prepare a concentrated stock solution of DPC in the desired NMR buffer. The final concentration should be well above the CMC. b. Add the DPC solution to the purified, concentrated membrane protein to the desired final protein and detergent concentrations (refer to Table 2). The addition can be done dropwise while gently stirring to avoid precipitation. c. Incubate the mixture for several hours (e.g., 4 hours to overnight) at a suitable temperature (e.g., 4°C or room temperature) to allow for the formation of protein-detergent mixed micelles.

-

Buffer Exchange and Concentration: a. Concentrate the protein-DPC mixture using a centrifugal concentrator with an appropriate MWCO. b. Perform several cycles of dilution with the final NMR buffer (containing DPC above its CMC) and re-concentration to ensure complete buffer exchange.

-

Final Sample Preparation: a. Concentrate the sample to the final desired volume for the NMR tube (typically 300-500 µL). b. Add D₂O to a final concentration of 5-10% for the NMR lock. c. Transfer the final sample into a high-quality NMR tube, ensuring there are no air bubbles.[14] d. Centrifuge the NMR tube at low speed to remove any precipitate.

Protocol 2: NMR Data Acquisition

This protocol provides a general outline for acquiring 2D and 3D NMR data for structure determination and dynamics studies of a membrane protein in DPC micelles.

Instrumentation:

-

High-field NMR spectrometer (≥600 MHz) equipped with a cryoprobe.

Procedure:

-

Initial Quality Control: Acquire a 1D ¹H spectrum to check for sample homogeneity and a 2D ¹H-¹⁵N TROSY-HSQC (for proteins >20 kDa) or HSQC spectrum to assess the dispersion of amide signals. A well-dispersed spectrum with a single set of peaks is indicative of a folded, monomeric protein.[7]

-

Resonance Assignment: For structure determination, sequential backbone and side-chain resonance assignments are necessary. This is typically achieved using a suite of triple-resonance experiments on a uniformly ¹³C, ¹⁵N-labeled sample, such as:

-

HNCA, HNCACB, CBCA(CO)NH for backbone assignments.

-

H(CCO)NH, (H)C(CO)NH-TOCSY for side-chain assignments.

-

-

Structural Restraint Collection:

-

Distance Restraints: Acquire 3D ¹⁵N-edited and ¹³C-edited NOESY-HSQC spectra to obtain Nuclear Overhauser Effect (NOE) restraints, which provide through-space distance information between protons.

-

Dihedral Angle Restraints: Use chemical shift values (Cα, Cβ, C', N, Hα) as input for programs like TALOS+ to predict backbone dihedral angles (φ and ψ).

-

Residual Dipolar Couplings (RDCs): If the protein-micelle complex can be weakly aligned (e.g., in a stretched polyacrylamide gel), RDCs can be measured to provide long-range orientational information.[8]

-

-

Dynamics Studies:

-

Measure ¹⁵N relaxation parameters (T₁, T₂, and {¹H}-¹⁵N heteronuclear NOE) to probe backbone dynamics on the picosecond to nanosecond timescale.

-

-

Data Processing and Analysis: Process the NMR data using software such as NMRPipe and analyze the spectra using programs like SPARKY or CARA to pick peaks and assign resonances.

Visualizations

Experimental Workflow for In-Solution NMR of a Membrane Protein in DPC

Caption: Workflow for structure determination of membrane proteins by in-solution NMR using DPC.

Application in Drug Development

In-solution NMR spectroscopy of membrane proteins solubilized in DPC micelles is a valuable tool in drug discovery and development.[6] It allows for the detailed characterization of protein-ligand interactions at atomic resolution.

-

Fragment-Based Screening: NMR is highly sensitive to weak binding events, making it ideal for fragment-based drug discovery (FBDD). Changes in the protein's NMR spectrum upon addition of small molecule fragments can identify binders and map their binding sites.

-

Structure-Activity Relationship (SAR) Studies: By observing chemical shift perturbations in the protein's spectrum upon binding of a series of related compounds, SAR can be established, guiding the optimization of lead compounds.

-

Conformational Dynamics: NMR can probe how ligand binding affects the conformational dynamics of the membrane protein, providing insights into the mechanism of action.[17]

It is important to acknowledge that DPC micelles may not always perfectly mimic the native membrane environment, which can sometimes affect ligand binding affinities and protein function.[2] Therefore, functional assays should be used in conjunction with NMR studies to validate the biological relevance of the observed interactions.

Conclusion

This compound is a versatile and widely used detergent for the in-solution NMR study of membrane proteins. Its favorable properties allow for the acquisition of high-resolution structural and dynamic information. The protocols and data presented here provide a solid foundation for researchers to successfully employ DPC in their membrane protein NMR studies, contributing to a deeper understanding of their function and aiding in the development of novel therapeutics.

References

- 1. NMR as a Tool to Investigate Membrane Protein Structure, Dynamics and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. NMR Studies of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solution NMR: A powerful tool for structural and functional studies of membrane proteins in reconstituted environments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. NMR characterization of membrane protein–detergent micelle solutions using microcoil equipment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NMR Studies in this compound of a Fragment Containing the Seventh Transmembrane Helix of a G-Protein-Coupled Receptor from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A functional NMR for membrane proteins: dynamics, ligand binding, and allosteric modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nmr-bio.com [nmr-bio.com]

- 11. Mixing and Matching Detergents for Membrane Protein NMR Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nuclear Magnetic Resonance of Membrane-Associated Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Investigating protein‐membrane interactions using native reverse micelles constructed from naturally sourced lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. How to make an NMR sample [chem.ch.huji.ac.il]

- 15. researchgate.net [researchgate.net]

- 16. Micro-scale NMR Screening of New Detergents for Membrane Protein Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Membrane Proteins of Known Structure [blanco.biomol.uci.edu]

Application Notes and Protocols for Reconstitution of Membrane Proteins in Dodecylphosphocholine (DPC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of membrane proteins is crucial for understanding a vast array of cellular processes and for the development of novel therapeutics. However, their inherent hydrophobicity presents significant challenges for in vitro characterization. Reconstitution of purified membrane proteins from detergent micelles into a more native-like lipid bilayer environment, such as liposomes, is a critical step to enable functional and structural studies. Dodecylphosphocholine (DPC) is a zwitterionic detergent commonly used for the solubilization and purification of membrane proteins. Its properties make it a suitable candidate for reconstitution protocols, although careful optimization is paramount for success.

These application notes provide a detailed protocol for the reconstitution of membrane proteins into liposomes using DPC. The protocol outlines the preparation of lipids, the formation of mixed protein-lipid-detergent micelles, and the subsequent removal of DPC to facilitate the formation of proteoliposomes. Additionally, recommended starting parameters and key considerations for optimization are presented to guide the researcher in adapting the protocol for their specific membrane protein of interest.

Quantitative Data Summary

Successful reconstitution of a membrane protein is dependent on several critical parameters. The following table summarizes recommended starting ranges for the key quantitative variables in a DPC-mediated reconstitution protocol. It is imperative to note that these values serve as a starting point, and empirical optimization is essential for each specific membrane protein and lipid composition.

| Parameter | Recommended Starting Range | Key Considerations |

| DPC Concentration for Solubilization | 2-5 times the Critical Micelle Concentration (CMC) | The CMC of DPC is approximately 1.1 mM. This concentration should be sufficient to maintain the protein in a soluble and stable state. |